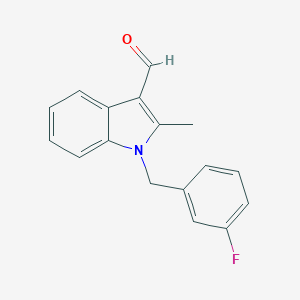

1-(3-氟苄基)-2-甲基-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde” is likely to be an organic compound based on its formula. It appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals . The presence of a fluorobenzyl group suggests that it might have interesting biological activities, as fluorine is often used in drug design to modify the properties of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzyl group, and a fluorine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole compounds are known to undergo a variety of chemical reactions. These could include electrophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the fluorobenzyl and indole groups .科学研究应用

合成方法和化学反应

- 吲哚衍生物是众多合成方法的核心,在激发有机合成化学家方面有着悠久的历史。Taber 和 Tirunahari (2011) 的综述对所有吲哚合成进行了全面的分类,强调了从麦角酸到长春花碱的吲哚生物碱的重要性。这种分类有助于理解吲哚合成的策略性方法,突出了用于构建吲哚及其衍生物的方法的多样性和复杂性 (Taber & Tirunahari, 2011)。

催化和有机转化

- Bonandi 等人 (2020) 综述的吲哚的催化 C3 氮杂烷基化涉及在吲哚的 C3 位引入一个取代的氨甲基,创建一个新的立体中心。该反应由包括金属和酸在内的各种催化剂催化,突出了吲哚在促进复杂有机转化中的多功能性 (Bonandi 等,2020)。

在药物开发和药用化学中的应用

- 吲哚-3-甲醇 (I3C) 及其衍生物在基于吲哚的化合物中很突出,已显示出对慢性肝病(包括病毒性肝炎和肝细胞癌)的保护作用。Wang 等人 (2016) 讨论了这些化合物在肝脏保护中的多方面作用,突出了它们的抗氧化、抗炎和免疫调节作用 (Wang 等,2016)。

环境和生物影响

- 微生物降解吲哚衍生物是环境和生物研究的一个关键领域。Laird、Flores 和 Leveau (2020) 综述了吲哚-3-乙酸 (IAA) 的分解代谢,IAA 是一种在环境中大量存在并具有生物学功能的分子。这项研究突出了吲哚降解途径的生态相关性和潜在的生物技术应用 (Laird、Flores 和 Leveau,2020)。

作用机制

Target of Action

Compounds with similar structures, such as d-phenylalanyl-n-(3-fluorobenzyl)-l-prolinamide, have been found to targetProthrombin . Prothrombin is a protein involved in the coagulation process in the human body.

Mode of Action

It can be inferred from the related compounds that it may involvenucleophilic substitution reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the indole ring. The reaction could follow either an SN1 or SN2 pathway, depending on the nature of the substituent at the benzylic position .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular level.

Action Environment

For instance, the rate of nucleophilic substitution reactions at the benzylic position could be influenced by the solvent used and the temperature .

未来方向

属性

IUPAC Name |

1-[(3-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-16(11-20)15-7-2-3-8-17(15)19(12)10-13-5-4-6-14(18)9-13/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCWNEZZLUBYLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC(=CC=C3)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chloro-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B479814.png)

![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)

![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B479850.png)

![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B479874.png)

![2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B479955.png)

![N-benzyl-2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B479958.png)

![Methyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B480007.png)

![3-[(4-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B480017.png)

![N'-(4-bromo-3-methylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide](/img/structure/B480052.png)

![N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480055.png)

![N-(2-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B480122.png)

![N-(4-chlorophenyl)-N'-(2-{4-[(2,6-difluorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480124.png)

![3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480128.png)

![2,3-bis(4-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B480141.png)